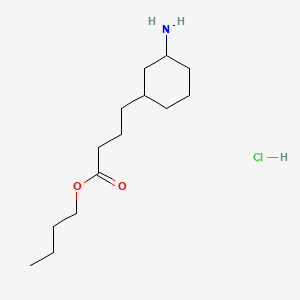amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13463252.png)
Methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}azetidine-3-carboxylate, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate; trifluoroacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate typically involves the reaction of azetidine-3-carboxylic acid with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly in the synthesis of beta-lactam antibiotics.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved in its action include binding to active sites of enzymes and altering their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate: This compound has a similar structure but with an oxetane ring instead of an azetidine ring.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a phenyl group and a hydroxyl group, making it structurally different but functionally similar.
Uniqueness
Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate is unique due to its azetidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and organic molecules .
Propriétés
Formule moléculaire |
C13H21F3N2O6 |
|---|---|
Poids moléculaire |
358.31 g/mol |
Nom IUPAC |
methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H20N2O4.C2HF3O2/c1-10(2,3)17-9(15)13(4)11(6-12-7-11)8(14)16-5;3-2(4,5)1(6)7/h12H,6-7H2,1-5H3;(H,6,7) |
Clé InChI |
GFCZJBKKSNQNBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13463188.png)

![{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13463205.png)

![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid](/img/structure/B13463218.png)







